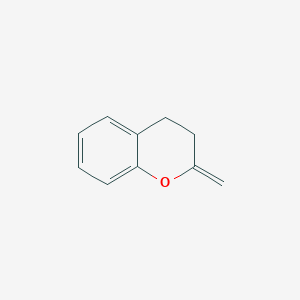
2-Methylenechromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylenechromane, a bicyclic organic compound, consists of a chromane backbone (benzopyran) with a methylene group (-CH₂-) attached at the second position. This structural motif confers unique chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacology. The compound’s conjugated system allows for interactions with biological targets, such as enzymes or receptors, while its lipophilic nature influences pharmacokinetic properties like absorption and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenechromane can be achieved through several methods. One common approach involves the reaction of phenols with α,β-unsaturated carbonyl compounds in the presence of boronic acids and Brønsted acids as co-catalysts . This method allows for the formation of substituted 2H-chromenes, which can then be converted to this compound through further chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. specific industrial methods for the large-scale production of this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions: 2-Methylenechromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include chromanone derivatives, dihydrochromanes, and various substituted chromanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylenechromane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore for developing new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Methylenechromane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
2-Methylenechromane belongs to the chromane family, which includes compounds like chromane-3-carboxylic acid, 4-methylchromane, and dihydrocoumarin. Below is a comparative analysis of its structural and functional differences:
Pharmacological and Industrial Relevance
While 4-methylchromane and dihydrocoumarin have well-documented roles in drug development (e.g., anticoagulants and anti-inflammatories), this compound’s applications remain speculative.
Notes on Evidence Limitations
focuses on chemical inventory reporting guidelines, emphasizing accurate CAS number identification, which indirectly highlights the importance of distinguishing this compound from similarly named compounds (e.g., methylchromanes or methylene derivatives). erroneously discusses 2-methylmethcathinone (2MMC), a cathinone stimulant unrelated to chromanes. This discrepancy underscores the need for rigorous verification of chemical identities to avoid conflating distinct compounds .
Properties
CAS No. |
74104-13-5 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-methylidene-3,4-dihydrochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5H,1,6-7H2 |
InChI Key |
SKVLAYXNJMOXCS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















